(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a unique imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrobenzylidene)-2-cyclopropylaniline
- N-(4-nitrobenzylidene)-2-cyclopropylmethylaniline
- N-(4-nitrobenzylidene)naphthalen-1-amine
Uniqueness
(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of a nitrobenzylidene group and an imidazole ring. This structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11N3O3S |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10+ |
InChI Key |
OTKRVOXOPIJRAY-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S |
Origin of Product |
United States |
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